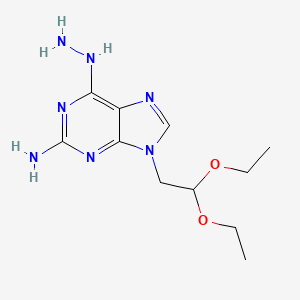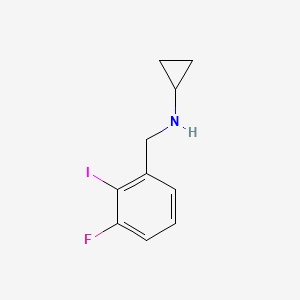
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine: is an organic compound that features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with fluorine and iodine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-2-iodobenzyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-iodobenzyl bromide and cyclopropanamine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where cyclopropanamine reacts with 3-fluoro-2-iodobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, boronic acids
Major Products Formed
Oxidation: Formation of oxidized benzyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of new carbon-carbon bonded products
Aplicaciones Científicas De Investigación
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(3-Fluoro-2-iodobenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides rigidity to the molecule, which can influence its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Fluoro-2-iodobenzyl)cyclopropanamine
- N-(3-Fluoro-4-methoxybenzyl)cyclopropanamine
- N-(2-Iodobenzyl)cyclopropanamine
Uniqueness
N-(3-Fluoro-2-iodobenzyl)cyclopropanamine is unique due to the specific positioning of the fluorine and iodine atoms on the benzyl ring, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H11FIN |
|---|---|
Peso molecular |
291.10 g/mol |
Nombre IUPAC |
N-[(3-fluoro-2-iodophenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H11FIN/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8/h1-3,8,13H,4-6H2 |
Clave InChI |
WRTAGZNOZFHGMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=C(C(=CC=C2)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


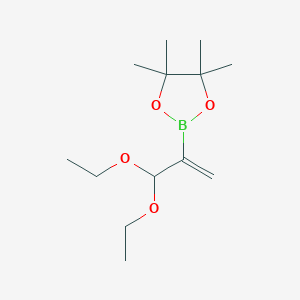
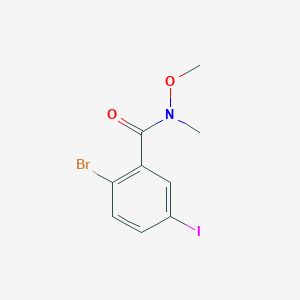
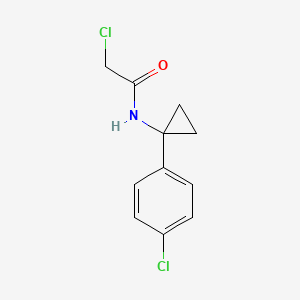
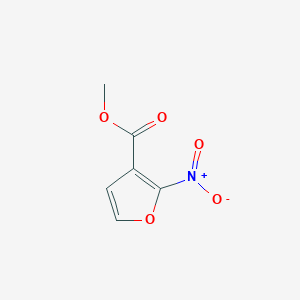
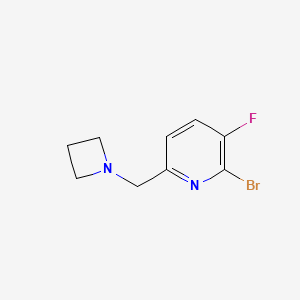
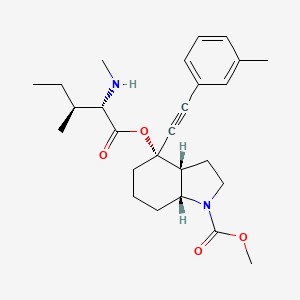
![3'-Ethyl-6-fluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B14766213.png)
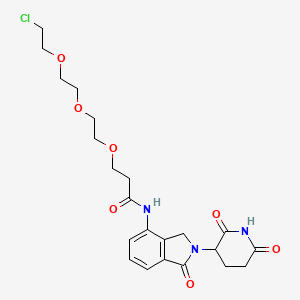
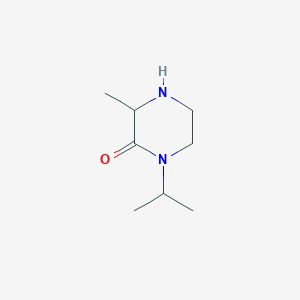
![((2R,3R)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14766222.png)
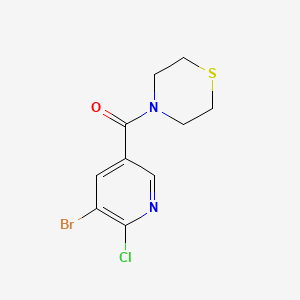
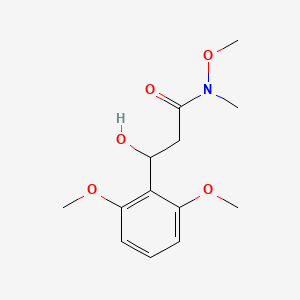
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
